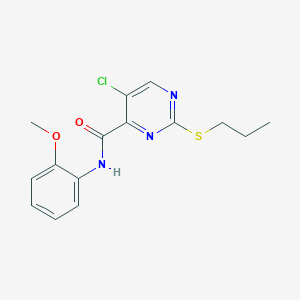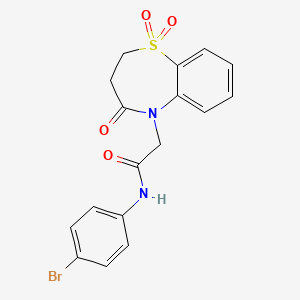
5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Incorporation of the propylsulfanyl group: This can be done through a thiolation reaction using propylthiol and a suitable base.
Formation of the carboxamide group: This can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Various substituted derivatives: from nucleophilic substitution.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 5-chloro-N-(2-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2-methoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(2-methoxyphenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propylsulfanyl group, in particular, may impart unique characteristics compared to its methyl, ethyl, or butyl analogs.
属性
分子式 |
C15H16ClN3O2S |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
5-chloro-N-(2-methoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,18,20) |
InChI 键 |
LJZKDJUXDLAHMS-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993333.png)
![(4E)-4-[(1-{3-[Bis(2-methylpropyl)amino]-2-hydroxypropyl}-1H-indol-3-YL)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B14993335.png)
![7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993338.png)

![4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B14993344.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993349.png)
![2-methyl-N-{3-[1-(2,4,6-trimethylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B14993356.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14993377.png)
![1-(4-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993383.png)

![N,N-diethyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B14993404.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14993427.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14993432.png)
